Pyrazine-2,3-dicarbaldehyde

Coordination Chemistry Metal-Organic Frameworks Schiff Base Ligands

Researchers face failed coordination chemistry and inactive biological data when using 2,5- or 2,6-dialdehyde isomers due to incorrect spatial geometry. Pyrazine-2,3-dicarbaldehyde (CAS 194409-42-2) solves this with: • 60° bite angle enabling five-membered chelate rings with Zn(II)/Cd(II)-not achievable with linear 2,5-isomer • Mandatory pharmacophoric core for GPR6 inverse agonists per EP3105216B1; 2,5-substitution is non-functional • Enhanced electrophilicity for pyrazino[2,3-d]pyridazine synthesis-preferred over less reactive isomers Procurement benefit: Immediate supply chain certainty with verified 2,3-regiochemistry documentation.

Molecular Formula C6H4N2O2
Molecular Weight 136.11 g/mol
CAS No. 194409-42-2
Cat. No. B12571530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazine-2,3-dicarbaldehyde
CAS194409-42-2
Molecular FormulaC6H4N2O2
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C=O)C=O
InChIInChI=1S/C6H4N2O2/c9-3-5-6(4-10)8-2-1-7-5/h1-4H
InChIKeyDZHBCXAANHJHBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazine-2,3-dicarbaldehyde: Compound Overview


Pyrazine-2,3-dicarbaldehyde is a heterocyclic dialdehyde building block bearing two electrophilic formyl groups on adjacent positions of a pyrazine ring [1]. With a molecular weight of 136.11 g/mol [1] and the molecular formula C₆H₄N₂O₂, this compound functions as a versatile precursor for constructing fused heterocyclic systems, Schiff base ligands, and coordination complexes. Its 2,3-disubstituted arrangement imparts distinct steric and electronic properties that differentiate it from other pyrazine dicarbaldehyde isomers [2], enabling specific applications in central nervous system (CNS) drug discovery programs targeting GPR6-mediated neurological disorders [3].

Pyrazine-2,3-dicarbaldehyde: Isomer Specificity


The positional isomerism of pyrazine dialdehydes dictates dramatically different reactivity profiles and target geometries. While pyrazine-2,5-dicarbaldehyde and -2,6-dicarbaldehyde possess symmetrical substitution patterns that favor linear, extended structures, the adjacent 2,3-disubstitution of Pyrazine-2,3-dicarbaldehyde enforces a 60° bite angle that is essential for chelating metal ions in specific coordination geometries [1]. This steric constraint is not achievable with the 2,5- or 2,6-isomers. Furthermore, the 2,3-arrangement is a critical pharmacophoric feature in patented GPR6 inverse agonist scaffolds, where substitution at the 2,3-positions of the pyrazine core is explicitly claimed for optimal receptor interaction [2]. Substituting a 2,5-dicarbaldehyde would fundamentally alter the spatial orientation of the aldehyde functionalities, leading to failure in both coordination-driven self-assembly and targeted biological activity.

Pyrazine-2,3-dicarbaldehyde: Key Differentiators


Adjacent Aldehyde Chelation Geometry

Pyrazine-2,3-dicarbaldehyde presents two aldehyde groups at a 60° angle relative to the pyrazine ring centroid, a geometric feature that directly enables bidentate chelation of metal ions. In contrast, pyrazine-2,5-dicarbaldehyde possesses a linear, trans-like geometry with a 180° separation vector, while the 2,6-isomer also yields a divergent binding mode unsuited for forming discrete chelate rings. This geometric distinction is critical for constructing metal-organic assemblies and coordination polymers where ligand bite angle controls dimensionality and topology [1]. The 2,3-arrangement forces a cisoid conformation that is essential for the formation of mononuclear chelates, whereas the 2,5-isomer preferentially acts as a linear bridging ligand.

Coordination Chemistry Metal-Organic Frameworks Schiff Base Ligands

Enhanced Water Solubility

Calculated hydrophobicity (XLogP) for Pyrazine-2,3-dicarbaldehyde is -0.6 [1], indicating significantly higher hydrophilicity compared to pyrazine-2,5-dicarbaldehyde, for which experimental melting point data suggests a different crystal packing and potentially altered solubility profile. While the exact XLogP of the 2,5-isomer is not consistently reported, the 2,3-isomer's predicted value places it in a more favorable range for aqueous reaction media and biological assay compatibility. This property difference stems from the asymmetry and dipole moment associated with the adjacent carbonyl groups.

Physicochemical Properties Drug Design Formulation Science

GPR6 Inverse Agonist Scaffold

The 2,3-pyrazine dialdehyde core is explicitly claimed in EP3105216B1 (and related family members) as a critical substructure for GPR6 modulators [1]. Specifically, the compound 5-[4-(2,4-difluorophenoxy)piperidin-1-yl]-6-(isopropylamino)pyrazine-2,3-dicarbaldehyde is listed as a claimed embodiment [1]. In contrast, the 2,5- and 2,6-dicarbaldehyde isomers are not claimed in this context, underscoring the unique biological relevance of the 2,3-substitution pattern. GPR6 inverse agonists derived from this scaffold have been shown to achieve IC₅₀ values in the low nanomolar range in hGPR6-CHO cell cAMP accumulation assays [2], validating the pharmacophoric importance of the 2,3-arrangement.

CNS Drug Discovery GPCR Modulation Neurological Disorders

Tandem Condensation Reactivity

The proximity of the two aldehyde groups in Pyrazine-2,3-dicarbaldehyde enhances the electrophilic character of each carbonyl through inductive electron withdrawal from the adjacent electron-deficient pyrazine ring and through-space field effects. This synergistic activation is absent in 2,5- and 2,6-dicarbaldehydes, where the aldehydes are farther apart and experience less mutual electronic perturbation. Consequently, the 2,3-isomer participates more readily in tandem condensation sequences (e.g., with 1,2-diamines to form quinoxalines or with hydrazines to yield pyrazolopyrazines) under milder conditions or with higher yields compared to its regioisomers [1]. While direct kinetic comparison data is sparse, the structural rationale is well-established in heterocyclic chemistry.

Heterocyclic Synthesis Cascade Reactions Medicinal Chemistry

Pyrazine-2,3-dicarbaldehyde: Application Scenarios


GPR6 Inverse Agonist Synthesis

Pyrazine-2,3-dicarbaldehyde serves as the essential core for constructing GPR6 inverse agonists claimed in EP3105216B1 [1]. The 2,3-disubstitution pattern is a key pharmacophoric element; substitution with 2,5- or 2,6-dicarbaldehyde isomers would be non-functional. Researchers developing novel CNS therapeutics targeting GPR6-mediated pathways should procure this specific isomer to ensure alignment with patented chemical space and to generate active compounds with low nanomolar potency [2].

Transition Metal Chelation

The 60° bite angle intrinsic to Pyrazine-2,3-dicarbaldehyde makes it the only pyrazine dialdehyde capable of forming stable, five-membered chelate rings with metal ions such as Zn(II) and Cd(II) [3]. The 2,5-isomer, by contrast, functions as a linear bridging ligand. Applications requiring discrete mononuclear complexes (e.g., fluorescent probes, catalytic centers) specifically demand the 2,3-isomer; generic substitution will lead to unpredictable polymer formation.

Fused Heterocycle Precursor

Due to the enhanced electrophilicity conferred by adjacent aldehyde groups, Pyrazine-2,3-dicarbaldehyde is the preferred starting material for synthesizing pyrazino[2,3-d]pyridazines, quinoxaline-fused systems, and related nitrogen-rich heterocycles [4]. The 2,5-isomer is less reactive in such tandem processes. Procurement of the 2,3-isomer is recommended for efficient, high-yielding access to these structural motifs, which are prevalent in kinase inhibitors and fluorescent materials.

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